![molecular formula C17H21N5OS B2794798 2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034561-18-5](/img/structure/B2794798.png)
2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research involves the synthesis of various derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, which is structurally related to the compound . The study explored the formation of different compounds using ethyl 2-(benzo[d]thazol-2-yl)acetate as a starting point, leading to various derivatives through chemical reactions with different reagents. These derivatives were then characterized using spectroscopic and elemental analysis techniques (Mohamed, 2021).
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : This study involves the synthesis of novel compounds featuring 1,2,3-triazol-4-yl and thiazole moieties. The reactions of various compounds, including those with structural similarities to the compound , led to the formation of novel thiazoles. These new compounds were characterized using techniques like X-ray crystallography to confirm their structures (Kariuki et al., 2022).
Antimicrobial Studies of Thiazole Derivatives : Research into the antimicrobial properties of various thiazole derivatives, including those structurally related to the compound , has been conducted. This includes the synthesis of compounds with potential antibacterial and antifungal properties, followed by testing their efficacy against various bacterial and fungal strains (Patel et al., 2015).
Mechanism of Action
Target of Action
Compounds containing similar moieties such as imidazole and thiazole have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their therapeutic effects.
Mode of Action
Compounds containing similar structures, such as 1,2,4-triazole derivatives, have been reported to demonstrate cytotoxic effects . They may interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to demonstrate various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
properties
IUPAC Name |
2-ethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-4-16-20-13-6-5-12(7-15(13)24-16)17(23)21-14(11(2)3)8-22-10-18-9-19-22/h5-7,9-11,14H,4,8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHNLIOVNCRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC(CN3C=NC=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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